molecular formula C14H11NS B14420452 3-[(1-Benzothiophen-5-yl)methyl]pyridine CAS No. 85624-45-9

3-[(1-Benzothiophen-5-yl)methyl]pyridine

Cat. No.: B14420452
CAS No.: 85624-45-9
M. Wt: 225.31 g/mol
InChI Key: BSWGMCJPINZRMH-UHFFFAOYSA-N
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Description

3-[(1-Benzothiophen-5-yl)methyl]pyridine is a heterocyclic compound that features a benzothiophene moiety attached to a pyridine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzothiophen-5-yl)methyl]pyridine typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method involves the use of formaldehyde in concentrated hydrochloric acid to yield 1,2-unsubstituted derivatives . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzothiophen-5-yl)methyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-[(1-Benzothiophen-5-yl)methyl]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(1-Benzothiophen-5-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Benzothiophen-5-yl)methyl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzothiophene and pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

85624-45-9

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

3-(1-benzothiophen-5-ylmethyl)pyridine

InChI

InChI=1S/C14H11NS/c1-2-12(10-15-6-1)8-11-3-4-14-13(9-11)5-7-16-14/h1-7,9-10H,8H2

InChI Key

BSWGMCJPINZRMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)SC=C3

Origin of Product

United States

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